5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole
Description
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and oxazoles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chlorophenyl group adds to its potential pharmacological properties.
Properties
Molecular Formula |
C15H14ClN3O2 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14ClN3O2/c1-3-6-12-17-15(21-18-12)13-9(2)20-19-14(13)10-7-4-5-8-11(10)16/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
SVIPXQRSSGGANP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with appropriate reagents to form the desired oxadiazole ring . The reaction conditions often involve the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-propyl-1,2,4-oxadiazole is unique due to its specific combination of oxadiazole and oxazole rings, along with the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
